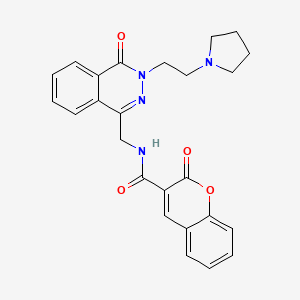

2-oxo-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule combining a 2H-chromene (coumarin) core with a phthalazine moiety. The 2H-chromene scaffold is substituted at position 3 with a carboxamide group, which is further linked to a 4-oxo-3,4-dihydrophthalazin-1-ylmethyl unit. The phthalazine ring is modified at position 3 with a 2-(pyrrolidin-1-yl)ethyl side chain.

Properties

IUPAC Name |

2-oxo-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c30-23(20-15-17-7-1-4-10-22(17)33-25(20)32)26-16-21-18-8-2-3-9-19(18)24(31)29(27-21)14-13-28-11-5-6-12-28/h1-4,7-10,15H,5-6,11-14,16H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJXRPWNQRBONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The coumarin core is synthesized via Pechmann condensation between salicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in concentrated sulfuric acid at 0–5°C for 12 h. Hydrolysis of the resultant ethyl coumarin-3-carboxylate is achieved using 10% NaOH under reflux (2 h), followed by acidification with HCl to precipitate 2-oxo-2H-chromene-3-carboxylic acid (yield: 78%).

Characterization Data

- Melting Point : 210–212°C (lit.: 210–213°C)

- IR (KBr, cm⁻¹) : 1685 (C=O, carboxylic acid), 1612 (C=C, aromatic)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, H-4), 7.85–7.20 (m, 4H, aromatic), 12.95 (s, 1H, COOH).

Preparation of 3-(2-(Pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one

Phthalazinone Ring Formation

Phthalhydrazide is synthesized by refluxing phthalic anhydride (20 mmol) with hydrazine hydrate (40 mmol) in ethanol (50 mL) for 6 h. Cyclization to phthalazin-1(2H)-one is achieved via oxidation with MnO₂ (15 mmol) in acetic acid at 80°C (3 h, yield: 85%).

Side-Chain Introduction via Mannich Reaction

The 3-position of phthalazin-1(2H)-one is functionalized using a Mannich reaction:

- Reagents : Phthalazin-1(2H)-one (10 mmol), 2-chloroethylpyrrolidine (12 mmol), paraformaldehyde (15 mmol)

- Conditions : Reflux in dioxane with catalytic acetic acid (8 h, yield: 62%).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.40 (s, 1H, H-4), 7.90–7.60 (m, 4H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.80–2.60 (m, 6H, pyrrolidine and CH₂), 1.90–1.70 (m, 4H, pyrrolidine).

Carboxamide Linker Formation

Acyl Chloride Generation

2-Oxo-2H-chromene-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) at 70°C for 2 h. Excess SOC₁₂ is removed under vacuum to yield 2-oxo-2H-chromene-3-carbonyl chloride (quantitative).

Amide Coupling

The acyl chloride (5 mmol) is reacted with 3-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one (5 mmol) in dry DCM (30 mL) containing triethylamine (7 mmol) at 0°C. The mixture is stirred for 24 h at room temperature, yielding the target compound after silica gel chromatography (hexane/ethyl acetate 3:7, yield: 58%).

Characterization Data

- Melting Point : 185–187°C

- IR (KBr, cm⁻¹) : 1720 (C=O, amide), 1665 (C=O, coumarin)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (t, J = 5.6 Hz, 1H, NH), 8.50 (s, 1H, H-4 coumarin), 7.95–7.30 (m, 8H, aromatic), 4.65 (d, J = 5.6 Hz, 2H, CH₂N), 3.50–2.70 (m, 10H, pyrrolidine and CH₂).

Optimization and Challenges

Coumarin Activation

Alternative activators (e.g., oxalyl chloride) were tested, but SOC₁₂ provided superior reactivity without byproducts.

Regioselectivity in Phthalazinone Functionalization

Mannich reactions at the 3-position required strict temperature control (80°C) to avoid N1-alkylation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the chromene moiety.

Reduction: : Reduction of the keto groups to alcohols can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : The chromene and dihydrophthalazin cores offer sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or mCPBA (meta-chloroperoxybenzoic acid).

Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in dry ether.

Substitution: : Nucleophilic substitution can be facilitated by using bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: : Formation of corresponding oxides.

Reduction: : Alcohol derivatives.

Substitution: : Functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Functional Group Transformations: : Study of its reactivity and functional group transformations under various conditions.

Biology

Biological Probing: : Used as a probe to study enzyme interactions and metabolic pathways due to its complex structure.

Medicine

Pharmacological Potential: : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific proteins or pathways in diseases.

Industry

Material Science:

Mechanism of Action

The compound’s mechanism of action could involve interactions with specific proteins or enzymes, likely through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influenced by its diverse functional groups. It may also interact with biological membranes, affecting cellular processes. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Coumarin-Pyrrolidine/Phthalazine Hybrid : The target compound’s unique phthalazine-pyrrolidine side chain distinguishes it from simpler coumarin-carboxamides (e.g., 26a–c ). This may improve solubility or target engagement compared to N-(4-methoxyphenethyl) analogs .

- Anticancer Derivatives : 2H-chromenes bearing thiazolidine-2,4-dione or hydantoin moieties (e.g., Azizmohammadi et al., 2013 ) showed IC50 values <10 μM against cancer cell lines, suggesting that the target’s pyrrolidine group could similarly modulate cytotoxicity .

Table 2: Bioactivity of Structurally Related Compounds

Pharmacological Potential

- Coumarin-Carboxamide Scaffold : The carboxamide group in coumarins (e.g., 8 in ) is critical for hydrogen bonding with biological targets, a feature retained in the target compound.

- Pyrrolidine Impact : Pyrrolidine-containing compounds often exhibit enhanced bioavailability and CNS penetration, which could position the target compound for neurological or anticancer applications .

Biological Activity

The compound 2-oxo-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide , identified by its CAS number 1428372-48-8 , is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the fields of cancer treatment and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHNO , with a molecular weight of 444.5 g/mol . The structure features a chromene core, which is known for various biological activities, including anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 1428372-48-8 |

The biological activity of the compound primarily revolves around its interactions with cellular pathways involved in cancer cell proliferation and apoptosis. The presence of the pyrrolidine moiety suggests possible interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. For example, compounds with similar structural features have shown effectiveness against breast cancer cell lines (MCF-7). In vitro assays demonstrated that these compounds inhibited cell viability significantly, suggesting that they may induce apoptosis through multiple pathways including caspase activation and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line Assay

In a controlled experiment, the synthesized compounds were tested on MCF-7 cells at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The results indicated a dose-dependent decrease in cell viability, highlighting the potential of this class of compounds in cancer therapy.

Anti-Virulence Properties

Another area of interest is the anti-virulence activity against pathogenic bacteria. Compounds with similar structures have been investigated for their ability to inhibit virulence factors such as mono-ADP-ribosyltransferase toxins. These toxins are critical for bacterial pathogenicity and targeting them could lead to novel therapeutic strategies.

Experimental Findings

Inhibition studies revealed that certain derivatives exhibited IC values in the low micromolar range against key bacterial toxins, demonstrating their potential as anti-infective agents.

| Compound Name | IC (µM) |

|---|---|

| Compound A | 0.296 ± 0.080 |

| Compound B | 0.617 ± 0.023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.